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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical trial performance of APR-246

(eprenetapopt), a first-in-class p53 reactivator, against alternative treatments for

myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) with TP53 mutations.

The data presented is compiled from publicly available clinical trial results and publications to

offer a comprehensive overview for the scientific community.

Executive Summary
APR-246, in combination with the hypomethylating agent azacitidine, has been extensively

studied in patients with TP53-mutant MDS and AML, a patient population with a historically

poor prognosis.[1][2][3] Early phase trials showed promising results, leading to a pivotal Phase

III study. However, the Phase III trial did not meet its primary endpoint of a statistically

significant improvement in complete remission (CR) rate compared to azacitidine alone.[4][5]

This has led to a nuanced view of APR-246's efficacy and its potential role in the treatment

landscape. This guide will delve into the data from these trials and compare them with the

current standard of care and other emerging therapies.
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APR-246 is a prodrug that is converted to the active compound methylene quinuclidinone

(MQ). MQ is a Michael acceptor that covalently binds to cysteine residues in mutant p53,

leading to its refolding and the restoration of its tumor-suppressive wild-type function.[6] This

reactivation of p53 can induce cell cycle arrest and apoptosis in cancer cells. Additionally, APR-

246 has been shown to exert p53-independent effects by inducing oxidative stress through

glutathione (GSH) depletion and inhibition of thioredoxin reductase (TrxR1), further contributing

to its anti-cancer activity.[6][7]
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Fig. 1: APR-246 Mechanism of Action
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Clinical Trial Data Comparison
The following tables summarize the key efficacy and safety data from clinical trials of APR-246

in combination with azacitidine, compared to azacitidine monotherapy and other relevant

treatment regimens for TP53-mutant MDS and AML.

Efficacy in TP53-Mutant Myelodysplastic Syndromes
(MDS)

Treatment
Regimen

Clinical
Trial Phase

Number of
Patients
(TP53-
mutant)

Complete
Remission
(CR) Rate

Overall
Response
Rate (ORR)

Median
Overall
Survival
(OS)

APR-246 +

Azacitidine

Phase III

(NCT037457

16)

77 33.3% Not Reported

Not

Significantly

Different from

Control

Azacitidine

Alone

Phase III

(NCT037457

16)

77 22.4% Not Reported

Not

Significantly

Different from

Experimental

APR-246 +

Azacitidine

Phase II (US

& GFM

combined)

40 (MDS) 50% 73% 12.1 months

Azacitidine

Alone

Historical

Data
N/A ~20% ~40% ~6 months

Note: The Phase III trial (NCT03745716) did not meet its primary endpoint of a statistically

significant improvement in CR rate (P=0.13).[4][5] While numerically higher, the difference was

not statistically significant. The Phase II data from the combined US and French (GFM) studies

showed more promising results in a single-arm study.[8][9][10]
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Treatment
Regimen

Clinical
Trial Phase

Number of
Patients
(TP53-
mutant)

CR/CRi
Rate*

ORR Median OS

APR-246 +

Azacitidine

Phase II (US

& GFM

combined)

18 (AML) 17% (CR) 33%
13.9 months

(<30% blasts)

Venetoclax +

Azacitidine

Phase III

(VIALE-A)

Subgroup

Analysis
55.3% Not Reported ~6 months

Azacitidine

Alone

Historical

Data
N/A ~20-30% Not Reported ~7 months

*CRi: Complete Remission with incomplete hematologic recovery. Note: The combination of

venetoclax and azacitidine has become a standard of care for older or unfit patients with newly

diagnosed AML.[11] While it shows a high response rate in TP53-mutant AML, the duration of

response is often short, and overall survival remains poor.[12][13]

Key Safety and Tolerability Data (APR-246 + Azacitidine)
Adverse Event (Grade ≥3) Frequency (Phase II)

Febrile Neutropenia 36%

Neurologic Events 40%

Nausea and Vomiting 58% (all grades)

Dizziness/Vertigo 23-31% (all grades)

Note: The safety profile of the combination was generally considered manageable, with

adverse events consistent with those of each agent alone.[8][9][10] Neurological side effects,

such as dizziness and ataxia, were notable for the APR-246 combination.[8][10]
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APR-246 + Azacitidine Combination Therapy (Phase III
MDS Trial - NCT03745716)
The following provides a generalized overview of the experimental protocol for the pivotal

Phase III trial. For complete details, refer to the official clinical trial documentation.[14][15][16]

[17]
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Fig. 2: Generalized Experimental Workflow

Patient Population: Patients with a documented diagnosis of myelodysplastic syndromes

with a TP53 mutation.

Randomization: Patients were randomized in a 1:1 ratio to receive either APR-246 in

combination with azacitidine or azacitidine alone.

Treatment Regimen:

APR-246: Administered as an intravenous infusion on days 1-4 of each 28-day cycle.

Azacitidine: Administered on days 1-7 or 1-5 and 8-9 of each 28-day cycle.

Primary Endpoint: The primary outcome measure was the rate of complete remission (CR).

Response Assessment: Responses were evaluated according to the International Working

Group (IWG) 2006 criteria for MDS.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.clinicaltrials.gov/study/NCT03745716
https://cdn.clinicaltrials.gov/large-docs/16/NCT03745716/Prot_SAP_000.pdf
https://clinicaltrials.stanford.edu/trials/a/NCT03745716.html
https://www.dana-farber.org/clinical-trials/19-109
https://www.benchchem.com/product/b15580079?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Discussion and Future Perspectives
The clinical development of APR-246 presents a complex picture. The strong preclinical

rationale and promising Phase II results in a high-risk patient population generated significant

optimism. However, the failure of the Phase III trial to meet its primary endpoint in MDS has

tempered these expectations.[4][5]

Several factors could contribute to this discrepancy, including patient heterogeneity, the specific

statistical endpoints chosen, and the evolving landscape of MDS and AML treatment. The

numerically higher CR rate with the combination suggests some biological activity, though it

was not statistically significant.

For the scientific community, the story of APR-246 underscores the challenges of targeting the

p53 pathway and translating promising early-phase data into late-stage clinical success.

Further research may focus on identifying patient subgroups who are most likely to benefit from

APR-246, exploring alternative dosing schedules, or investigating novel combination strategies.

The p53-independent mechanisms of APR-246, such as the induction of oxidative stress, may

also warrant further investigation as a therapeutic strategy.

It is important to note that for patients with TP53-mutant MDS and AML, there remains a

significant unmet medical need, and enrollment in clinical trials is strongly encouraged.[1][3][18]

The development of novel agents and combinations continues to be a high priority in this field.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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